molecular formula C12H9NO3S B11867327 7,8-Dimethyl-2-thioxo-1H-chromeno[8,7-d]oxazol-6(2H)-one CAS No. 88973-14-2

7,8-Dimethyl-2-thioxo-1H-chromeno[8,7-d]oxazol-6(2H)-one

Cat. No.: B11867327
CAS No.: 88973-14-2
M. Wt: 247.27 g/mol
InChI Key: FOOGUNZDAUZXQU-UHFFFAOYSA-N
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Description

7,8-Dimethyl-2-thioxo-1H-chromeno[8,7-d]oxazol-6(2H)-one: is a heterocyclic compound that features a unique combination of chromene and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dimethyl-2-thioxo-1H-chromeno[8,7-d]oxazol-6(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7,8-dimethylchromen-2-one with thioamide in the presence of a base, leading to the formation of the desired oxazole ring.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the chromene or oxazole rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the corresponding alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, 7,8-Dimethyl-2-thioxo-1H-chromeno[8,7-d]oxazol-6(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and inhibition. Its ability to interact with biological molecules makes it a candidate for drug development.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 7,8-Dimethyl-2-thioxo-1H-chromeno[8,7-d]oxazol-6(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • 2-Oxo-5,6-dimethyl-1H,3H-thieno[2,3-d]pyrimidin-4-ones
  • 6,7-Dimethoxy-2-oxo-2H-chromen-8-yl β-D-glucopyranoside

Comparison: Compared to similar compounds, 7,8-Dimethyl-2-thioxo-1H-chromeno[8,7-d]oxazol-6(2H)-one is unique due to its specific combination of chromene and oxazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

88973-14-2

Molecular Formula

C12H9NO3S

Molecular Weight

247.27 g/mol

IUPAC Name

7,8-dimethyl-2-sulfanylidene-1H-pyrano[2,3-e][1,3]benzoxazol-6-one

InChI

InChI=1S/C12H9NO3S/c1-5-6(2)15-11-7(10(5)14)3-4-8-9(11)13-12(17)16-8/h3-4H,1-2H3,(H,13,17)

InChI Key

FOOGUNZDAUZXQU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC3=C2NC(=S)O3)C

Origin of Product

United States

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